molecular formula C16H11BrO5S B357109 (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-62-8

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B357109
CAS No.: 622812-62-8
M. Wt: 395.2g/mol
InChI Key: VYLWXIZHVLFEOP-NVNXTCNLSA-N
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Description

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic small molecule featuring a dihydrobenzofuran core, a scaffold recognized for its significant prevalence in medicinal chemistry and natural products . The 2,3-dihydrobenzofuran nucleus constitutes the structural framework of numerous biologically active compounds and medicinally valuable natural products, including those with documented activity against human immunodeficiency virus (HIV), fungal pathogens, and malarial infections . This particular compound is structurally engineered with key functional groups: a bromobenzylidene substituent at the 2-position and a methanesulfonate (mesylate) ester at the 6-position. The mesylate group is an excellent leaving group, making this molecule a versatile alkylating agent or a key synthetic intermediate for further functionalization via nucleophilic substitution reactions. Researchers can leverage this functionality to create novel derivatives or conjugate the core scaffold to other biomolecules. The bromine atom offers an additional site for cross-coupling reactions, such as Suzuki or Heck reactions, enabling extensive structure-activity relationship (SAR) studies to optimize biological activity. The specific stereochemistry denoted by the (Z) configuration is critical for its molecular geometry and potential interactions with biological targets. This compound is supplied For Research Use Only (RUO) and is intended for use by qualified researchers for in-vitro biochemical applications, including but not limited to the synthesis of novel dihydrobenzofuran derivatives, the exploration of new pharmacological tools, and investigations into kinase inhibition or other enzyme-targeting mechanisms. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO5S/c1-23(19,20)22-11-6-7-12-14(9-11)21-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLWXIZHVLFEOP-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves several key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran derivative.

    Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the benzofuran ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the bromobenzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a notable member of the benzofuran derivatives, which have garnered attention in various fields of scientific research due to their diverse biological activities. This article explores its applications, particularly in medicinal chemistry, highlighting its potential as an antitumor agent, antimicrobial agent, and its biochemical implications.

Antitumor Activity

Research has indicated that compounds structurally related to (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antitumor properties. These compounds have been tested against various cancer cell lines, showing promising cytotoxic effects.

Case Study:

A study published in the International Journal of Molecular Sciences evaluated a series of benzofuran derivatives for their cytotoxicity against human cancer cell lines. The results demonstrated that modifications to the benzofuran structure enhanced their antitumor activity significantly. Specifically, the introduction of halogen substituents like bromine increased the potency against certain cancer types by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The antimicrobial efficacy of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives has also been explored. These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In a comparative study on benzofuran derivatives, several compounds exhibited strong antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The presence of the methanesulfonate group was found to enhance solubility and bioavailability, contributing to improved antimicrobial effectiveness .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been investigated in the context of metabolic diseases. Preliminary studies suggest that it may inhibit key enzymes involved in glucose metabolism.

Case Study:

A recent investigation focused on the enzyme inhibitory potential of related benzofuran derivatives against α-glucosidase, an enzyme linked to type 2 diabetes management. The findings indicated that certain structural modifications led to enhanced inhibitory activity, positioning these compounds as potential therapeutic agents for diabetes.

Data Table: Biological Activities

Compound NameBiological ActivityReference
This compoundAntitumor, Antimicrobial
Benzofuran Derivative ACytotoxicity against cancer cells
Benzofuran Derivative BInhibition of α-glucosidase

Mechanism of Action

The mechanism of action of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group can form covalent bonds with nucleophilic sites on proteins, while the benzofuran core can engage in non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
  • (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
  • (Z)-2-(2-iodobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Uniqueness

What sets (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate apart from similar compounds is the presence of the bromine atom. Bromine’s unique electronic and steric properties can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Biological Activity

Overview

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of benzofuran derivatives, which are known for various biological effects, including anticancer, antioxidant, and antiplatelet activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H17BrO5S\text{C}_{18}\text{H}_{17}\text{BrO}_5\text{S}

This structure features a bromobenzylidene moiety attached to a dihydrobenzofuran core, which is modified by a methanesulfonate group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives. For example, research indicates that benzofuran derivatives can inhibit the activity of specific enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation .

Case Study:
A study on related benzofuran compounds demonstrated significant cytotoxic effects against various cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell viability .

Antioxidant Activity

Compounds in this class have also been evaluated for their antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders.

Research Findings:
In vitro assays have shown that (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit considerable antioxidant activity. For instance, one study reported that certain derivatives had IC50 values significantly lower than standard antioxidants like ascorbic acid .

CompoundIC50 (μg/mL)Reference
Ascorbic Acid4.57
(Z)-Benzofuran Derivative14.38

Antiplatelet Activity

Antiplatelet activity is another notable biological effect associated with this compound class. Compounds have been shown to inhibit platelet aggregation induced by various agonists, such as arachidonic acid and collagen.

Mechanism of Action:
The antiplatelet effect is primarily mediated through the inhibition of cyclooxygenase enzymes (COX), which are crucial in thromboxane A2 production—a potent platelet aggregator. Inhibition of these pathways leads to reduced platelet activation and aggregation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Modifications to the benzofuran core or substituents on the benzylidene group can significantly influence potency and selectivity.

Key Findings:

  • Bromine Substitution: The presence of bromine enhances lipophilicity and may increase bioavailability.
  • Methanesulfonate Group: This moiety appears to improve solubility and stability in biological systems.
  • Alkyl Substituents: Variations in alkyl groups on the benzylidene can lead to increased antioxidant activity .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s benzofuran core, bromobenzylidene substituent, and methanesulfonate ester group are critical. The benzofuran scaffold (common in bioactive molecules) enables π-π interactions with biological targets, while the bromine atom enhances electrophilic reactivity for cross-coupling reactions. The methanesulfonate group improves solubility and serves as a leaving group in nucleophilic substitutions .

Structural Contributions Table:

FeatureRoleExample Reaction/Interaction
Benzofuran coreAromatic interactionsBinds to enzyme active sites via hydrophobic pockets
BromobenzylideneElectrophilic reactivityParticipates in Suzuki-Miyaura couplings
MethanesulfonateSolubility/Leaving groupFacilitates SN2 reactions in derivatization

Q. What are common synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones.
  • Step 2: Introduction of the bromobenzylidene group via Knoevenagel condensation under reflux (e.g., using acetic acid as a catalyst).
  • Step 3: Methanesulfonate esterification using methanesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .

Key Parameters:

  • Temperature: 80–100°C for condensation.
  • Solvent: Polar aprotic solvents (e.g., DMF) improve yield.
  • Purification: Column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Z/E isomer determination?

The Z-configuration (defined by the bromobenzylidene substituent) is confirmed via:

  • NOESY NMR: Correlates spatial proximity of protons on the benzylidene and benzofuran moieties.
  • X-ray crystallography: Provides unambiguous stereochemical assignment (e.g., dihedral angles between aromatic rings) .
  • Computational modeling: DFT calculations predict chemical shifts and coupling constants for comparison with experimental data .

Example Workflow:

  • Acquire 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra.
  • Perform 2D NMR (COSY, HSQC, NOESY).
  • Compare with simulated spectra from Gaussian or ORCA software .

Q. What strategies optimize reaction yields in large-scale synthesis?

Contradictions in yield optimization (e.g., 40–70% in vs. 85% in ) can be addressed via:

  • Design of Experiments (DOE): Screen variables (temperature, solvent, catalyst loading) to identify critical factors.
  • Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity.
  • Catalyst optimization: Use Pd/C or CuI for efficient cross-coupling steps .

Case Study:

ConditionYield ()Yield (Optimized)
Conventional heating65%
Microwave (100°C, 30 min)88%

Q. How does the compound interact with biological targets at the molecular level?

Preliminary studies on analogous benzofuran derivatives suggest:

  • Enzyme inhibition: The sulfonate group binds to ATP-binding pockets in kinases (e.g., via hydrogen bonding with Lys residues).
  • Receptor antagonism: The bromobenzylidene moiety disrupts protein-protein interactions in inflammatory pathways .

Methodological Approach:

  • In vitro assays: Measure IC50_{50} against target enzymes (e.g., COX-2, kinases).
  • Molecular docking: Use AutoDock Vina to predict binding poses.
  • SAR analysis: Modify substituents to correlate structure with activity .

Q. What analytical techniques are critical for purity assessment?

Contradictions in purity reports (e.g., >95% in vs. trace impurities in ) require:

  • HPLC-MS: Quantifies impurities >0.1% using C18 columns and acetonitrile/water gradients.
  • Elemental analysis: Confirms stoichiometry (C, H, N, S content).
  • TGA/DSC: Detects residual solvents or decomposition .

Validation Protocol:

TechniquePurposeThreshold
HPLCPurity≥98%
1H^{1}\text{H}-NMRStructural integrityNo unidentified peaks

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying biological activities despite structural similarity?

Subtle differences (e.g., methoxy vs. bromo substituents) alter logP, solubility, and target affinity. For example:

  • Bromo substituent: Increases lipophilicity (logP = 3.2 vs. 2.5 for methoxy analogs), enhancing membrane permeability .
  • Sulfonate vs. carboxylate: Sulfonate shows stronger ionic interactions with cationic residues in enzymes .

Comparative Data:

CompoundlogPIC50_{50} (COX-2)
Bromo-sulfonate3.20.8 µM
Methoxy-carboxylate2.55.2 µM

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